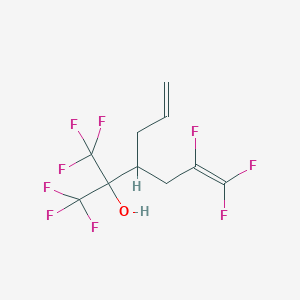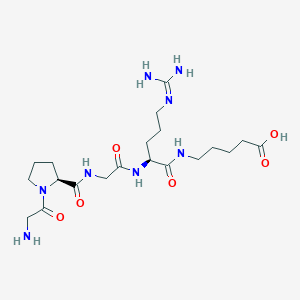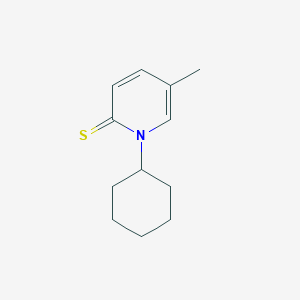![molecular formula C28H26N2O2+2 B14211810 1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium) CAS No. 780020-66-8](/img/structure/B14211810.png)
1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-acetylpyridin-1-ium) is a complex organic compound characterized by its biphenyl core structure with two pyridinium groups attached via methylene bridges
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-acetylpyridin-1-ium) typically involves the reaction of 1,1’-biphenyl-3,3’-dicarbaldehyde with 4-acetylpyridine in the presence of a suitable base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-acetylpyridin-1-ium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridinium rings.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules could make it useful in the study of biochemical pathways and mechanisms.
Industry: The compound may find use in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism by which 1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-acetylpyridin-1-ium) exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
相似化合物的比较
Similar Compounds
1,1’-[[1,1’-Biphenyl]-4,4’-diylbis(methylene)]bis(4-acetylpyridin-1-ium): A similar compound with a different substitution pattern on the biphenyl core.
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-bromopyridin-1-ium): A derivative with bromine substituents on the pyridinium rings.
Uniqueness
1,1’-[[1,1’-Biphenyl]-3,3’-diylbis(methylene)]bis(4-acetylpyridin-1-ium) is unique due to its specific substitution pattern and the presence of acetyl groups on the pyridinium rings
属性
CAS 编号 |
780020-66-8 |
|---|---|
分子式 |
C28H26N2O2+2 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
1-[1-[[3-[3-[(4-acetylpyridin-1-ium-1-yl)methyl]phenyl]phenyl]methyl]pyridin-1-ium-4-yl]ethanone |
InChI |
InChI=1S/C28H26N2O2/c1-21(31)25-9-13-29(14-10-25)19-23-5-3-7-27(17-23)28-8-4-6-24(18-28)20-30-15-11-26(12-16-30)22(2)32/h3-18H,19-20H2,1-2H3/q+2 |
InChI 键 |
MXASCTHAVUVHGY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=[N+](C=C1)CC2=CC(=CC=C2)C3=CC=CC(=C3)C[N+]4=CC=C(C=C4)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,3R)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14211742.png)
![Furan, tetrahydro-2-[(4-methoxyphenoxy)methyl]-](/img/structure/B14211744.png)
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)


![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
